molecular formula C19H25N3O3 B2897058 N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)furan-2-carboxamide CAS No. 903251-47-8

N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)furan-2-carboxamide

Cat. No. B2897058
CAS RN: 903251-47-8
M. Wt: 343.427
InChI Key: LSLNIEFFXZEAPM-UHFFFAOYSA-N
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Description

N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)furan-2-carboxamide, commonly known as FEN, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. FEN belongs to the class of synthetic opioids, which are designed to mimic the effects of natural opioids such as morphine and endorphins.

Scientific Research Applications

PET Imaging of Microglia

A compound similar to "N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)furan-2-carboxamide," named [11C]CPPC, has been developed as a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound enables noninvasive imaging of reactive microglia and their contribution to neuroinflammation in various neuropsychiatric disorders, such as Alzheimer’s disease and Parkinson’s disease. It has demonstrated high and specific brain uptake in models of neuroinflammation and Alzheimer’s disease, indicating its potential for studying the immune environment of central nervous system malignancies and monitoring neuroinflammatory effects of immunotherapy for peripheral malignancies. This PET agent is valuable for the development of new therapeutics targeting neuroinflammation by providing a noninvasive, repeatable readout in patients and enabling measurement of drug target engagement (Horti et al., 2019).

Discovery of New Antidepressants

A novel series of 3-ethoxyquinoxalin-2-carboxamides, designed as 5-HT(3) receptor antagonists, demonstrated significant antidepressant-like activity in a forced swim test. One compound, (3-ethoxyquinoxalin-2-yl)(4-methylpiperazin-1-yl)methanone, was identified as the most active, highlighting the potential of structurally novel compounds in the development of new antidepressants (Mahesh et al., 2011).

Antiprotozoal Agents

Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, indicating their potential as antiprotozoal agents. These compounds offer a promising avenue for the development of treatments for protozoal infections (Ismail et al., 2004).

5-HT1A Serotonin Ligands

Research on arylpiperazine derivatives has identified compounds with high affinity for 5-HT1A serotonin receptors. These findings are significant for the development of drugs targeting mood disorders and other conditions associated with serotonin regulation (Glennon et al., 1988).

PET Imaging of Colony-Stimulating Factor 1 Receptor

An [18F]fluoroethyl analog of CPPC was developed for PET imaging of CSF1R to study neuroinflammation, demonstrating specific brain uptake in models of neuroinflammation and potential for human imaging of CSF1R. This advancement could significantly contribute to the diagnosis and monitoring of neuroinflammatory conditions (Lee et al., 2022).

properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-21-9-11-22(12-10-21)17(15-5-7-16(24-2)8-6-15)14-20-19(23)18-4-3-13-25-18/h3-8,13,17H,9-12,14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLNIEFFXZEAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=CO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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